molecular formula C16H16O2 B8433796 3,3-Diphenylbutanoic acid

3,3-Diphenylbutanoic acid

Cat. No. B8433796
M. Wt: 240.30 g/mol
InChI Key: REDVYVVPIKMRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004988

Procedure details

4.9 g of ethyl 3,3-diphenylbutanoate (18.3 mmol) were dissolved in 30 ml of dioxane, 36 ml of 1M KOH were added, and the mixture was stirred at 60-70° C. for 6 h.
Name
ethyl 3,3-diphenylbutanoate
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([CH3:14])[CH2:8][C:9]([O:11]CC)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+]>O1CCOCC1>[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([CH3:14])[CH2:8][C:9]([OH:11])=[O:10])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
ethyl 3,3-diphenylbutanoate
Quantity
4.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)OCC)(C)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60-70° C. for 6 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1(=CC=CC=C1)C(CC(=O)O)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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